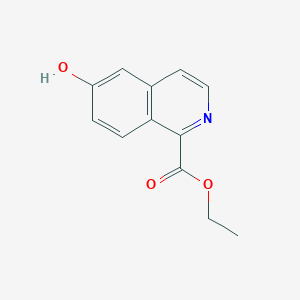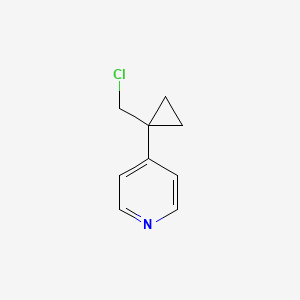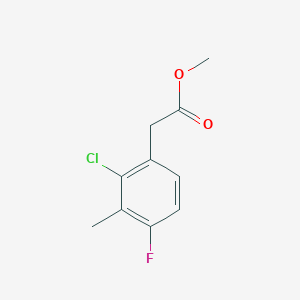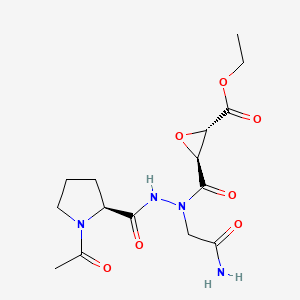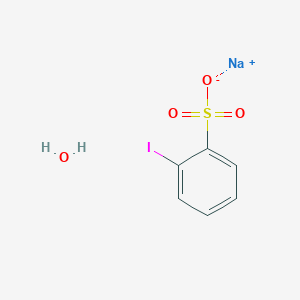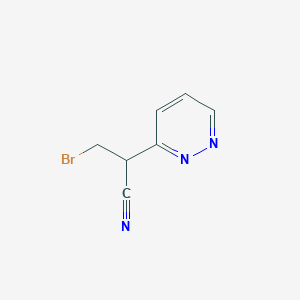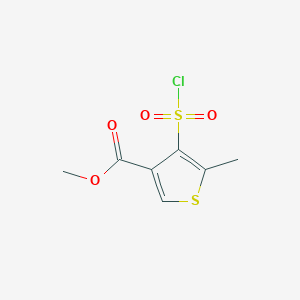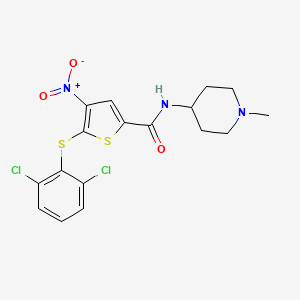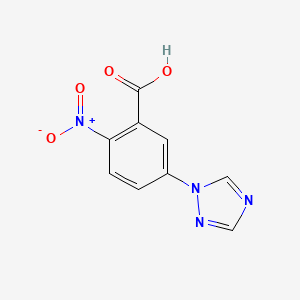
2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid is a compound that belongs to the class of nitrobenzoic acids It features a nitro group (-NO2) and a triazole ring attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid typically involves the nitration of 5-(1H-1,2,4-triazol-1-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors could enhance the efficiency and safety of the process by providing better control over reaction parameters and reducing the risk of hazardous by-products.
化学反応の分析
Types of Reactions
2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Oxidation: The benzoic acid moiety can be oxidized to form carboxylic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 2-Amino-5-(1H-1,2,4-triazol-1-YL)benzoic acid.
Substitution: Various substituted triazole derivatives.
Oxidation: Carboxylic acid derivatives of the benzoic acid moiety.
科学的研究の応用
2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as energetic materials or polymers with specific properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors through binding interactions facilitated by the nitro and triazole groups. The nitro group can participate in redox reactions, while the triazole ring can form hydrogen bonds and π-π interactions with target molecules.
類似化合物との比較
Similar Compounds
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Known for its thermal stability and low sensitivity, used in energetic materials.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Evaluated for its anticancer properties.
5-Nitro-1,2,4-triazole-3-one: A high explosive with low sensitivity and thermal stability.
Uniqueness
2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid is unique due to the combination of a nitro group and a triazole ring on a benzoic acid core. This structure provides a balance of reactivity and stability, making it versatile for various applications in chemistry and materials science.
特性
分子式 |
C9H6N4O4 |
|---|---|
分子量 |
234.17 g/mol |
IUPAC名 |
2-nitro-5-(1,2,4-triazol-1-yl)benzoic acid |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)7-3-6(12-5-10-4-11-12)1-2-8(7)13(16)17/h1-5H,(H,14,15) |
InChIキー |
NASZOURIRKKTJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N2C=NC=N2)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


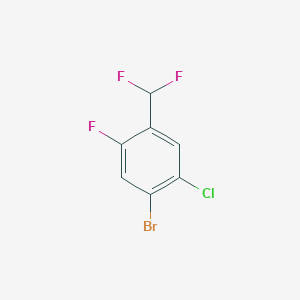


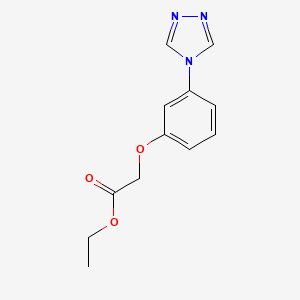
![2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B12970525.png)
